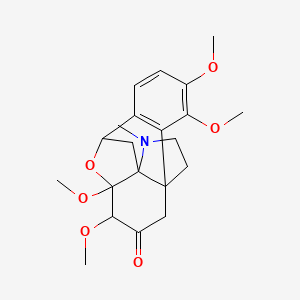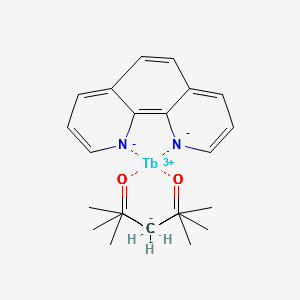
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is a coordination compound that involves the complexation of terbium(3+) ions with pentane-2,4-dione and 1,10-phenanthroline-1,10-diide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) typically involves the following steps:
Preparation of 1,10-phenanthroline-1,10-diide: This can be synthesized by reacting 1,10-phenanthroline with a strong base to deprotonate the nitrogen atoms, forming the diide species.
Complexation with Terbium(3+): The 1,10-phenanthroline-1,10-diide is then reacted with terbium(3+) ions in the presence of pentane-2,4-dione.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of the synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Chemical Reactions Analysis
Types of Reactions
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) can undergo various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the terbium(3+) ion.
Substitution Reactions: Ligand exchange reactions can occur, where the pentane-2,4-dione or 1,10-phenanthroline-1,10-diide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, water.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield terbium(4+) complexes, while substitution reactions may result in new coordination compounds with different ligands .
Scientific Research Applications
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) has several scientific research applications:
Luminescence Studies: Terbium complexes are known for their luminescent properties, making this compound useful in studying photophysical and photochemical processes.
Biological Applications: The compound can be used in bioimaging and as a probe for detecting metal ions in biological systems.
Materials Science: It is used in the development of advanced materials, such as luminescent materials for display technologies and sensors.
Mechanism of Action
The mechanism of action of pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) involves the coordination of the terbium(3+) ion with the ligands. This coordination affects the electronic structure of the terbium ion, leading to its unique chemical and physical properties. The compound can interact with various molecular targets, such as DNA and proteins, through coordination and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline-5,6-dione: Another phenanthroline derivative with similar coordination properties.
2,2’-Bipyridine: A bidentate ligand similar to 1,10-phenanthroline, often used in coordination chemistry.
Acetylacetonate Complexes: Complexes involving acetylacetonate ligands, which are similar to pentane-2,4-dione.
Uniqueness
Pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) is unique due to the combination of its ligands and the terbium(3+) ion. This combination imparts specific luminescent properties and coordination behavior that are not observed in other similar compounds.
Properties
Molecular Formula |
C27H29N2O6Tb-2 |
|---|---|
Molecular Weight |
636.5 g/mol |
IUPAC Name |
pentane-2,4-dione;1,10-phenanthroline-1,10-diide;terbium(3+) |
InChI |
InChI=1S/C12H8N2.3C5H7O2.Tb/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3H,1-2H3;/q-2;3*-1;+3 |
InChI Key |
XPRNKFUUWVMNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.C1=C[N-]C2=C3C(=CC=C[N-]3)C=CC2=C1.[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1-Methyl-2-pyridin-3-ylpyrrolidin-3-yl)methoxy]-4-oxobutanoic acid](/img/structure/B12322454.png)
![7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole](/img/structure/B12322457.png)
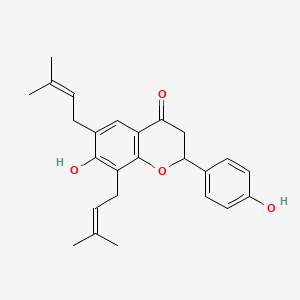
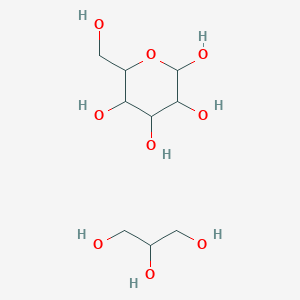
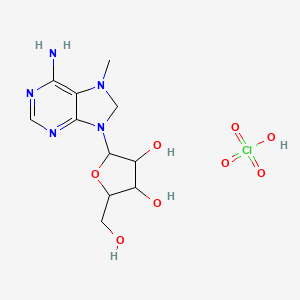
![5-acetamido-2-[2-[3-acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12322475.png)
![5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-one](/img/structure/B12322478.png)
![(3aR,4R,5R,6aS)-5-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-[(1E,3S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-octen-1-yl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12322481.png)
![1-[2-(2,5-Diethylphospholan-1-yl)ethyl]-2,5-diethylphospholane](/img/structure/B12322482.png)
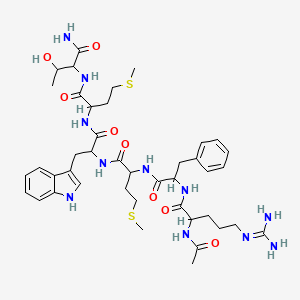
![(2S)-2-((5S)-1-[(9H-Fluoren-9-yl-methoxy)carbonyl]-6-oxo-1,7-diazaspiro[4.4]non-7-yl)-4-methylpentanoic acid](/img/structure/B12322500.png)
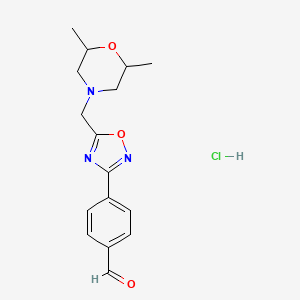
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)
